Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate
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Overview
Description
Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate is a complex organic compound that belongs to the class of cyclobutanecarboxylates This compound is characterized by the presence of a benzyloxycarbonylamino group and an ethyl ester group attached to a cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanone with ethyl chloroformate in the presence of a base to form the ethyl ester intermediate. This intermediate is then reacted with benzyl chloroformate and an amine to introduce the benzyloxycarbonylamino group. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutanone ring may also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(benzyloxycarbonylamino)-2-oxo-cyclobutanecarboxylate
- Ethyl 1-(benzyloxycarbonylamino)-4-oxo-cyclobutanecarboxylate
- Ethyl 1-(benzyloxycarbonylamino)-3-hydroxy-cyclobutanecarboxylate
Uniqueness
Ethyl 1-(benzyloxycarbonylamino)-3-oxo-cyclobutanecarboxylate is unique due to the specific positioning of the benzyloxycarbonylamino group and the ketone group on the cyclobutanone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-13(18)15(8-12(17)9-15)16-14(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCEUQCNZXDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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